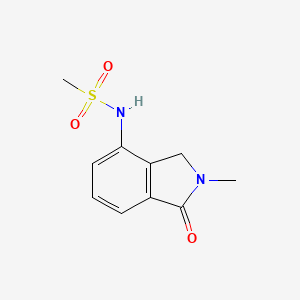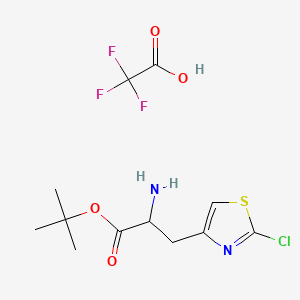![molecular formula C16H17NO3 B13492410 benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound features a benzyl group, a hydroxyphenyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(1R)-1-(3-hydroxyphenyl)ethyl]amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate involves the hydrolysis of the carbamate group to release the corresponding amine. This process can be catalyzed by enzymes such as esterases or by acidic or basic conditions. The released amine can then interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.
N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate: Lacks the benzyl group, which may affect its reactivity and stability.
Phenyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxyphenyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
benzyl N-[(1R)-1-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-12(14-8-5-9-15(18)10-14)17-16(19)20-11-13-6-3-2-4-7-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1 |
Clé InChI |
QVLMUGJSBPCLGN-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC(=CC=C1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




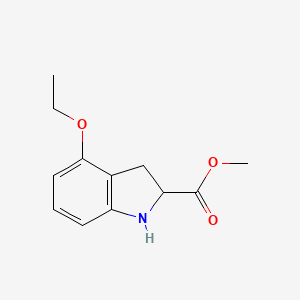
![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
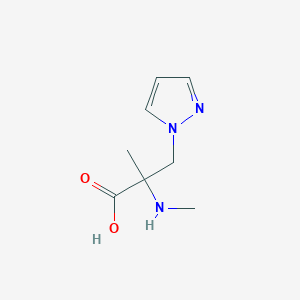
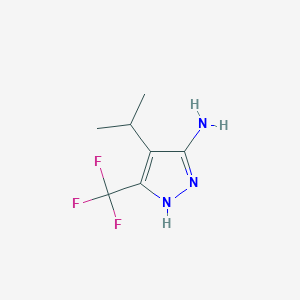
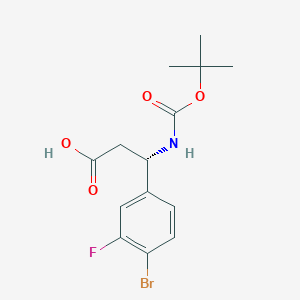
![benzyl N-[3-(fluorosulfonyl)phenyl]carbamate](/img/structure/B13492369.png)
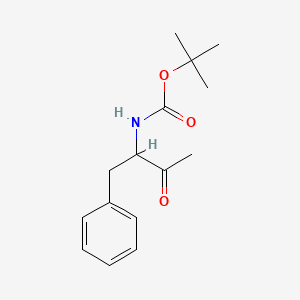
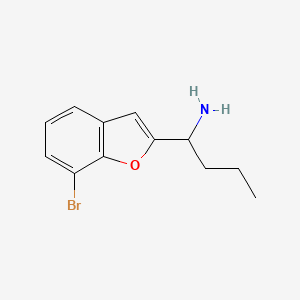
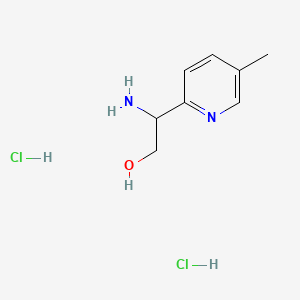
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(trifluoromethoxy)propanoic acid](/img/structure/B13492387.png)
